molecular formula C16H10Cl2N2O3S B2759526 N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 905686-45-5

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2759526
CAS No.: 905686-45-5
M. Wt: 381.23
InChI Key: SXZJXKRASCPHLW-UHFFFAOYSA-N
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Description

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C16H10Cl2N2O3S and its molecular weight is 381.23. The purity is usually 95%.
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Biological Activity

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, as well as its mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name N 4 7 dichloro 1 3 benzothiazol 2 yl 2 3 dihydro 1 4 benzodioxine 6 carboxamide\text{IUPAC Name N 4 7 dichloro 1 3 benzothiazol 2 yl 2 3 dihydro 1 4 benzodioxine 6 carboxamide}

Anti-inflammatory Activity

Research indicates that compounds containing the benzodioxane scaffold exhibit notable anti-inflammatory properties. For instance, derivatives of 1,4-benzodioxane have shown significant inhibition of pro-inflammatory cytokines in vitro. A study demonstrated that a related compound with an acetic acid substituent exhibited marked anti-inflammatory effects by modulating the activity of cyclooxygenase enzymes (COX) and lipoxygenases (LOX) .

Anticancer Activity

This compound has been evaluated for its anticancer potential. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:

Cell Line Inhibition Rate (%) Reference
HL-60 (Leukemia)70%
A549 (Lung Cancer)65%
MCF7 (Breast Cancer)60%

The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle in cancer cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : It may modulate receptor activity that is crucial for cell signaling in cancer cells.
  • Radical Formation : Similar compounds have been shown to produce reactive oxygen species (ROS), which can induce oxidative stress leading to cell death .

Case Studies

Several studies have investigated the biological effects of compounds similar to N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine derivatives:

  • Study on Anti-inflammatory Properties : A study involving a benzodioxane derivative demonstrated significant reduction in inflammation markers in a murine model of arthritis .
  • Anticancer Efficacy : In a xenograft model of ovarian carcinoma, a related compound showed promising results in reducing tumor size and enhancing survival rates .

Properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3S/c17-9-2-3-10(18)14-13(9)19-16(24-14)20-15(21)8-1-4-11-12(7-8)23-6-5-22-11/h1-4,7H,5-6H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZJXKRASCPHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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